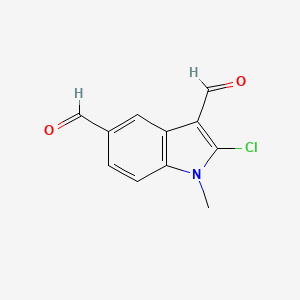![molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9](/img/structure/B1349656.png)
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a chemical compound with a molecular weight of 273.3776 dalton . It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, has been a subject of research due to their broad range of biological activities . For instance, a compound named N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea showed the highest protection (68.42%) at 25 mg/kg in petit mal seizures .
Molecular Structure Analysis
The molecular structure of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, which is a common and integral feature of this compound, exhibits a wide variety of biological activities .
Chemical Reactions Analysis
The 1,3,4-thiadiazole nucleus, which is a part of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, is one of the most important and well-known heterocyclic nuclei . It forms an important class of natural and nonnatural products, many of which exhibit useful biological activities .
Aplicaciones Científicas De Investigación
Synthesis Methods
Chemical Properties and Tautomerism
Research has also delved into the chemical properties and tautomerism of these compounds. The acidity constants of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were determined using both experimental and theoretical methods, providing insights into the stability of its tautomers in aqueous solutions and offering a deeper understanding of its reactivity and aromaticity (Raluca Pop et al., 2015).
Pharmacological Potential
Antimycobacterial Activity
Several studies have investigated the antimycobacterial properties of these compounds. Research has shown that {[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives} exhibit activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential of these compounds in treating tuberculosis (M. G. Mamolo et al., 2001).
Antimicrobial Activities
The antimicrobial properties of these compounds have been a focus of several studies. Research into 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has demonstrated significant activity against various strains of microbes, indicating their potential as antimicrobial agents (M. Noolvi et al., 2016).
Insecticidal Activities
The insecticidal activities of derivatives of 1,3,4-thiadiazole have been explored, with studies showing that certain compounds exhibit inhibitory effects against pests like the Armyworm, suggesting applications in agricultural pest management (L. Jia, 2015).
Antioxidant Properties
There's also interest in the antioxidant properties of thiadiazole derivatives. Research on new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole has led to the production of compounds with potential antioxidant effects, opening avenues for their use in therapies against oxidative stress-related conditions (Akram S. Al-Haidari & E. Al-Tamimi, 2021).
Propiedades
IUPAC Name |
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHCHYQJDYJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368565 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
CAS RN |
68161-57-9 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
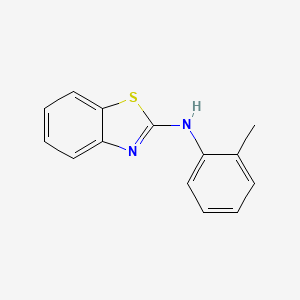

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
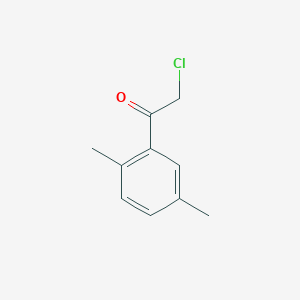
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)
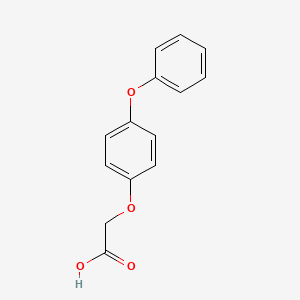
![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
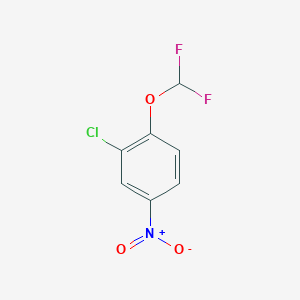
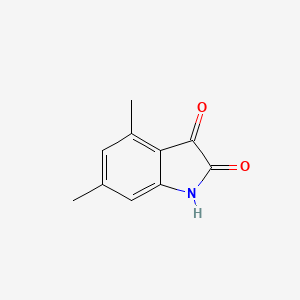
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
